(S)-miconazole nitrate

Description

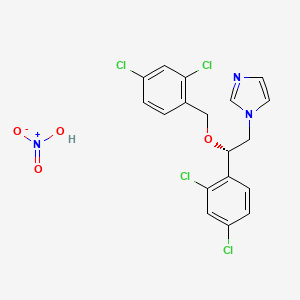

Structure

3D Structure of Parent

Properties

CAS No. |

27656-15-1 |

|---|---|

Molecular Formula |

C18H15Cl4N3O4 |

Molecular Weight |

479.1 g/mol |

IUPAC Name |

1-[(2S)-2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole;nitric acid |

InChI |

InChI=1S/C18H14Cl4N2O.HNO3/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22;2-1(3)4/h1-8,11,18H,9-10H2;(H,2,3,4)/t18-;/m1./s1 |

InChI Key |

MCCACAIVAXEFAL-GMUIIQOCSA-N |

SMILES |

C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-] |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)CO[C@H](CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-] |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Synthesis and Stereoselective Preparation of S Miconazole Nitrate

Established Synthetic Pathways and Methodological Advancements for Miconazole (B906) Nitrate (B79036)

The synthesis of miconazole nitrate has been approached through various routes, broadly categorized into multi-step strategies and more recent one-pot technologies. These methods typically aim to construct the core imidazole (B134444) and ether linkages of the molecule.

Multi-Step Synthetic Strategies

Traditional syntheses of miconazole nitrate involve sequential reactions to build the molecule. One common industrial route begins with 2,4-dichloroacetophenone. google.com This starting material undergoes a reduction of the carbonyl group, followed by N-alkylation of the resulting alcohol with imidazole, and finally, an O-alkylation reaction with 2,4-dichlorobenzyl chloride to yield miconazole. google.com

An alternative synthesis has been described that utilizes a carbenoid insertion reaction. researchgate.netscielo.org.mx This process involves the reaction of an α-diazoketone with imidazole in the presence of a copper acetylacetonate (B107027) catalyst, which is a key step in forming the imidazolyl ketone intermediate. researchgate.netscielo.org.mx This intermediate is then reduced and subsequently alkylated to produce miconazole. scielo.org.mx

One-Pot Reaction Technologies

To improve efficiency and reduce waste, one-pot synthetic methods for miconazole nitrate have been developed. These procedures combine multiple reaction steps into a single process without the need to isolate intermediate compounds. google.com One such method involves the N-alkylation of 2,4-dichloro-α-chloroacetophenone with imidazole, followed by the in-situ reduction of the resulting α-(1-imidazolyl)-2,4-dichlorophenylethanone with potassium borohydride. google.com The final O-alkylation with 2,4-dichlorobenzyl chloride is then carried out in the same reaction vessel, leading to the formation of miconazole nitrate with a reported total yield of over 68%. google.com

Another innovative one-pot approach utilizes an ionic liquid as the reaction medium. google.com In this method, 2,4-dichloro-2'-chlorophenylethanol, imidazole, and 2,4-dichlorobenzyl chloride are reacted together in an ionic liquid to produce miconazole nitrate. google.com This technique is highlighted for its simple operation, energy efficiency, and for being an environmentally friendly "green" chemical process. google.com

Stereoselective Synthesis Approaches for the (S)-Enantiomer

The preparation of enantiomerically pure (S)-miconazole nitrate requires stereoselective synthetic methods that can control the formation of the chiral center. This is often achieved through the use of chiral auxiliaries or asymmetric catalysis.

Development of Chiral Auxiliary-Mediated Synthesis Routes

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org These auxiliaries, often derived from naturally occurring chiral molecules like amino acids or terpenes, can be used to synthesize specific enantiomers of a target compound. nih.gov While the direct application of specific chiral auxiliaries for the synthesis of (S)-miconazole is not extensively detailed in the provided search results, the principle involves attaching a chiral auxiliary to a precursor molecule to guide the formation of the desired stereocenter, followed by its removal to yield the enantiopure product. wikipedia.orgethz.ch The use of sulfur-based chiral auxiliaries derived from amino acids has shown promise in various asymmetric syntheses, including aldol (B89426) and Michael reactions, which are fundamental bond-forming reactions. scielo.org.mx

Exploration of Asymmetric Catalysis in this compound Formation

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. This approach utilizes a chiral catalyst to favor the formation of one enantiomer over the other. A notable method for the asymmetric synthesis of miconazole involves a chemoenzymatic route. nih.govacs.org This strategy employs enzymes, such as alcohol dehydrogenases, for the stereoselective reduction of a prochiral ketone intermediate, 2-chloro-1-(2,4-dichlorophenyl)ethanone. nih.govacs.orgnih.gov Specifically, alcohol dehydrogenases have been used to produce (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol in high enantiopurity. nih.govacs.org To obtain the (S)-enantiomer required for (S)-miconazole, a stereoinversion of the chiral center of the (R)-alcohol can be performed using Mitsunobu reaction conditions. acs.org

More recently, a three-step chemoenzymatic cascade synthesis has been developed for miconazole analogues, which has been successfully applied to the scaled-up preparation of (S)-miconazole with a high enantiomeric excess (>99% ee). researchgate.net This method utilizes ketoreductases (KREDs) for the asymmetric reduction of an α-imidazolyl ketone intermediate. researchgate.net Another approach involves the asymmetric Henry reaction catalyzed by a copper(II) complex with a C1-symmetric aminopyridine ligand, which has been applied to the synthesis of miconazole. nih.gov

Chiral Resolution Techniques for Enantiomeric Purity Assessment and Isolation

Once a synthesis of miconazole is performed, especially if it is not perfectly stereoselective, methods are needed to separate the enantiomers and determine the enantiomeric purity of the product. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary technique for this purpose.

The resolution of miconazole enantiomers has been successfully achieved using various chiral columns. nih.govcapes.gov.br Normal-phase HPLC with amylose-based CSPs, such as Chiralpak AD, AS, and AR, has been effective in separating the enantiomers of miconazole. nih.govsigmaaldrich.com Similarly, cellulose-based chiral columns like Chiralcel OD, OJ, OB, OK, OC, and OF have also been used for the chiral resolution of miconazole. capes.gov.brsigmaaldrich.com A chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has also been developed for the enantioselective separation and determination of miconazole enantiomers in biological samples, utilizing a Chiralpak IC column for baseline separation. nih.gov

The following table summarizes the chiral separation parameters for miconazole on different chiral stationary phases as reported in the literature:

| Chiral Stationary Phase | Mobile Phase Composition | Separation Factor (α) | Resolution (Rs) | Reference |

| Chiralpak AD | hexane-2-propanol-diethylamine (400:99:1 v/v) | 1.63 - 1.04 | 5.68 - 0.32 | nih.gov |

| Chiralpak AS | hexane-2-propanol-diethylamine (400:99:1 v/v) | 1.63 - 1.04 | 5.68 - 0.32 | nih.gov |

| Chiralpak AR | hexane-2-propanol-diethylamine (400:99:1 v/v) | 1.63 - 1.04 | 5.68 - 0.32 | nih.gov |

| Chiralcel OD | hexane (B92381)–2-propanol–diethylamine (B46881) (425:74:1, v/v/v) | 1.07 - 2.50 | 0.17 - 3.90 | capes.gov.br |

| Chiralcel OJ | hexane–2-propanol–diethylamine (425:74:1, v/v/v) | 1.07 - 2.50 | 0.17 - 3.90 | capes.gov.br |

| Chiralcel OB | hexane–2-propanol–diethylamine (425:74:1, v/v/v) | 1.07 - 2.50 | 0.17 - 3.90 | capes.gov.br |

| Chiralcel OK | hexane–2-propanol–diethylamine (425:74:1, v/v/v) | 1.07 - 2.50 | 0.17 - 3.90 | capes.gov.br |

| Chiralcel OC | hexane–2-propanol–diethylamine (425:74:1, v/v/v) | 1.07 - 2.50 | 0.17 - 3.90 | capes.gov.br |

| Chiralcel OF | hexane–2-propanol–diethylamine (425:74:1, v/v/v) | 1.07 - 2.50 | 0.17 - 3.90 | capes.gov.br |

| Chiralpak IC | acetonitrile (B52724) and aqueous ammonium (B1175870) hydrogen carbonate (5 mM; 80:20, v/v) | Not specified | Baseline separation | nih.gov |

| Note: The ranges for α and Rs values may encompass the separation of other related azole antifungals in the cited studies. |

Chromatographic Separation Methodologies

The separation of miconazole enantiomers is predominantly achieved through chiral chromatography, with High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) being the most effective techniques. These methods rely on chiral stationary phases (CSPs) that interact differently with the (S) and (R) enantiomers, allowing for their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven highly effective for resolving miconazole enantiomers. ukm.my Columns like Chiralpak and Chiralcel are frequently cited in successful separation protocols. nih.govnih.govptfarm.pl For instance, baseline separation of miconazole enantiomers was successfully achieved on a Chiralpak IC column using a mobile phase of acetonitrile and aqueous ammonium hydrogen carbonate. nih.gov Similarly, the Chiralcel OJ column has been used effectively for this purpose. nih.govptfarm.pl

Supercritical Fluid Chromatography (SFC) offers a faster alternative to HPLC for the chiral resolution of imidazole antifungals. nih.gov Using an amylose-based Chiralpak AD stationary phase with methanol (B129727) as an organic modifier, the enantiomers of miconazole were separated with high resolution in under 10 minutes. nih.gov

The choice of mobile phase is crucial for optimizing separation. In normal-phase HPLC, hexane is often used with alcohol modifiers like 2-propanol, ethanol, or methanol. ptfarm.pl The addition of a small amount of an amine, such as diethylamine (DEA), can also improve peak shape and resolution. ptfarm.pl In reversed-phase mode, acetonitrile and aqueous buffers are common. nih.gov A stability-indicating HPLC method was developed using a Lux Cellulose-3 column with methanol as the mobile phase, achieving separation in less than six minutes. researchgate.net

The table below summarizes various chromatographic conditions reported for the successful enantioseparation of miconazole.

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase | Key Findings | Reference |

| HPLC | Chiralpak IC | Acetonitrile / 5 mM Ammonium Hydrogen Carbonate (80:20, v/v) | Baseline separation achieved; enabled an enantioselective pharmacokinetic study. | nih.gov |

| HPLC | Chiralcel OJ | Hexane / 2-Propanol / Diethylamine | Successful separation of nine imidazole derivatives, including miconazole. | ptfarm.pl |

| HPLC | Lux Cellulose-3 | Methanol | Fast and reliable method with a run time of less than 6 minutes; validated as per ICH guidelines. | researchgate.net |

| SFC | Chiralpak AD | Supercritical CO₂ / Methanol | High resolution (>2) and short analysis time (<10 min). | nih.gov |

Crystallization-Based Resolution Protocols

While chromatographic methods are prevalent, crystallization-based resolution offers an alternative pathway for obtaining single enantiomers, often on a larger scale. This typically involves converting the enantiomeric racemate into a pair of diastereomers by reacting it with a chiral resolving agent. The resulting diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.

Another approach is the formation of multicomponent crystals, such as salts or cocrystals, with a chiral coformer. rsc.orgresearchgate.net Research has been conducted on forming miconazole salts and cocrystals with various dicarboxylic acids, including succinic acid, fumaric acid, and maleic acid, to modify its physicochemical properties. rsc.orgresearchgate.netmdpi.com For example, studies have detailed the crystal structures of miconazole cocrystals with succinic and fumaric acids and a salt with maleic acid. rsc.orgresearchgate.net While the primary goal of these studies was often to improve solubility and stability, the principles can be extended to chiral resolution by using an enantiomerically pure acid as the coformer. researchgate.netmdpi.com The formation of a salt with an appropriate chiral acid could facilitate the separation of the (S)-miconazole diastereomeric salt through crystallization. However, detailed protocols specifically for the crystallization-based resolution of (S)-miconazole are not as extensively published as chromatographic methods.

Optimization of Reaction Conditions and Yield for Industrial and Academic Production of this compound

The synthesis of miconazole is a multi-step process, and its optimization is crucial for improving efficiency and yield, both in academic research and on an industrial scale. google.com The traditional synthesis begins with 2,4-dichloroacetophenone derivatives and involves key steps of N-alkylation with imidazole, a reduction reaction, and a final O-alkylation. google.comgoogle.comresearchgate.net

A significant advancement in producing enantiomerically pure miconazole is the use of chemoenzymatic routes. researchgate.net This strategy introduces chirality early in the synthesis through a stereoselective enzymatic reaction. For instance, the ketone intermediate, 2-chloro-1-(2,4-dichlorophenyl)ethanone, can be asymmetrically reduced using an alcohol dehydrogenase to produce the chiral alcohol precursor, (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, in high enantiopure form. researchgate.net This chiral intermediate is then converted to the final (S)-miconazole product through subsequent chemical steps. This chemoenzymatic approach avoids the need for resolving a racemic mixture, making the process more efficient. researchgate.net

For industrial production of racemic miconazole, which is then resolved, optimization focuses on improving yield and simplifying the process. google.comgoogle.com One approach is the "one-pot" synthesis, which avoids the need to isolate and purify intermediate products. google.comgoogle.com This method combines the N-alkylation, reduction, and O-alkylation steps into a single reaction vessel, effectively utilizing the reactivity of the raw materials and reducing side reactions. google.comgoogle.com

Optimization of specific reaction parameters is also critical. Patents describe detailed conditions to maximize yield and purity. google.comgoogle.comgoogle.com This includes the selection of catalysts, solvents, temperature, and molar ratios of reactants.

The table below outlines parameters from a patented industrial production method.

| Reaction Step | Parameter | Optimized Condition | Purpose/Advantage | Reference |

| N-Alkylation | Catalyst | Triethylamine | Facilitates SN2 reaction; catalyst salt is easily filtered and recovered. | google.comgoogle.com |

| Reactant Ratio | Imidazole : 2,4-dichloro-α-chloroacetophenone (1-2 : 1 molar ratio) | Ensures complete reaction of the acetophenone (B1666503) derivative. | google.comgoogle.com | |

| Temperature | 40-100 °C | Provides sufficient energy for the reaction to proceed efficiently. | google.comgoogle.com | |

| Reduction | Reducing Agent | Potassium Borohydride | Effective reduction of the ketone to a secondary alcohol. | google.com |

| Catalyst | Phase Transfer Catalyst (e.g., PEG400) | Improves reaction efficiency in a multiphase system. | google.com | |

| O-Alkylation | Catalyst | Concentrated NaOH or KOH (80-90%) | Acts to decompose the intermediate boron complex and facilitate the SN2 reaction. | google.comgoogle.com |

| Temperature | 30-50 °C | Controlled temperature to prevent side reactions. | google.com | |

| Overall Process | Strategy | One-Pot Synthesis | Simplifies the process, avoids isolation of intermediates, improves overall yield. | google.comgoogle.com |

Molecular Mechanism of Action of S Miconazole Nitrate in Fungal Pathogens

Primary Target: Ergosterol (B1671047) Biosynthesis Pathway Inhibition

The principal molecular target of (S)-miconazole nitrate (B79036) is the enzyme cytochrome P450 14α-lanosterol demethylase (CYP51), a key catalyst in the biosynthesis of ergosterol. Ergosterol is a vital sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the proper function of membrane-bound proteins.

Inhibition Kinetics of Cytochrome P450 14α-Lanosterol Demethylase (CYP51)

(S)-Miconazole nitrate acts as a potent inhibitor of CYP51. The nitrogen atom in the imidazole (B134444) ring of the miconazole (B906) molecule binds to the heme iron atom in the active site of the CYP51 enzyme. This interaction competitively inhibits the binding of the natural substrate, lanosterol (B1674476), thereby blocking its demethylation—a crucial step in the conversion of lanosterol to ergosterol.

While specific kinetic data for the (S)-enantiomer is not extensively detailed in publicly available research, studies on miconazole (as a racemic mixture) have demonstrated significant inhibitory activity against CYP51. For instance, in Candida albicans, miconazole has been shown to potently inhibit this enzyme, leading to a fungistatic effect at lower concentrations and a fungicidal effect at higher concentrations. The efficacy of this inhibition is a cornerstone of its antifungal action.

Accumulation of Toxic Sterol Intermediates (e.g., Lanosterol, Methylated Sterols)

The inhibition of CYP51 by this compound leads to a depletion of ergosterol in the fungal cell membrane and a concurrent accumulation of its precursor, lanosterol, and other 14α-methylated sterol intermediates. nih.govnih.gov These accumulated sterols are unable to fulfill the structural and functional roles of ergosterol. Instead, their incorporation into the fungal membrane leads to a disorganized and dysfunctional lipid bilayer. The presence of these abnormal sterols disrupts the normal packing of phospholipids, altering membrane fluidity and increasing its permeability. This accumulation of toxic methylated sterols is a key factor contributing to the antifungal activity of miconazole. researchgate.netfrontiersin.org

Fungal Cellular Membrane Disruption and Permeability Alterations

The consequences of ergosterol depletion and toxic sterol accumulation extend to profound physical and functional alterations of the fungal cell membrane.

Consequences on Membrane-Bound Enzyme Activities

The altered lipid environment resulting from both ergosterol depletion and the direct presence of miconazole has significant consequences for the function of various membrane-bound enzymes. nih.gov Enzymes such as chitin synthase and ATPase, which are crucial for cell wall synthesis and cellular transport processes respectively, are dependent on the specific lipid microenvironment provided by a healthy, ergosterol-rich membrane. The disruption of this environment can lead to impaired enzyme function, further compromising the fungal cell's ability to grow, maintain its structure, and respond to its environment. For example, the activity of cytochrome oxidase and ATPase has been shown to be sensitive to miconazole. nih.gov

Oxidative Stress Induction in Fungal Cells

A significant component of miconazole's antifungal activity is its ability to induce oxidative stress within the fungal cell, primarily through the generation of reactive oxygen species (ROS) and the disruption of the cell's antioxidant defense systems.

This compound treatment leads to the generation and accumulation of ROS within fungal cells. patsnap.com These highly reactive molecules, which include superoxide anions, hydrogen peroxide, and hydroxyl radicals, inflict oxidative damage on crucial cellular components such as proteins, lipids, and DNA. patsnap.com This ROS production is a key contributor to the fungicidal effect of miconazole. researchgate.net

Research on Candida albicans has demonstrated that ROS production increases in a dose-dependent manner following exposure to miconazole. researchgate.net This elevation in ROS is not merely a side effect but an important mediator of the drug's antifungal action. researchgate.net The fungicidal efficacy of miconazole has been shown to be significantly diminished by the addition of antioxidants, which highlights the critical role of ROS in the cell-killing process. researchgate.net

**Table 1: Research Findings on Miconazole-Induced ROS Production in *Candida albicans***

| Miconazole Concentration | Observation | Reference |

|---|---|---|

| At Minimum Inhibitory Concentration (MIC) | Increased level of ROS production detected. | researchgate.net |

| Dose-dependent increase | Further enhancement of ROS levels observed with increasing concentrations. | researchgate.net |

| With Antioxidant (pyrrolidinedithiocarbamate) | Complete inhibition of the miconazole-induced increase in ROS. | researchgate.net |

| Clinical Isolates | A negative correlation was found between the level of ROS production and the miconazole MIC, suggesting ROS is vital for its activity. | researchgate.net |

Beyond stimulating ROS production, this compound also cripples the fungal cell's ability to neutralize these toxic molecules. The drug is known to inhibit the activity of essential antioxidant enzymes, specifically peroxidases and catalases. researchgate.net These enzymes are the primary defense mechanisms that fungal cells use to break down harmful peroxide radicals and hydrogen peroxide. researchgate.net By inhibiting these systems, miconazole ensures the accumulation of ROS to lethal levels, leading to oxidative stress and subsequent cell death. researchgate.net This dual action of inducing ROS and simultaneously blocking its detoxification is a key feature of miconazole's fungicidal mechanism. researchgate.net

Inhibition of Fungal Metabolic Pathways Beyond Ergosterol Synthesis

While the primary mechanism of azole antifungals is the inhibition of ergosterol biosynthesis, miconazole exhibits additional effects on other vital fungal metabolic pathways.

This compound has been shown to directly target mitochondrial function by inhibiting the activity of mitochondrial ATPase. Early research demonstrated that miconazole competitively inhibits this enzyme in both Saccharomyces cerevisiae and Candida albicans. This inhibition is particularly significant when the fungi are grown on non-fermentable carbon sources, suggesting that the mitochondrial ATPase is a primary target of miconazole under these conditions. Studies have also identified miconazole-resistant mutants that possess a miconazole-resistant form of the mitochondrial ATPase, further cementing the enzyme's role as a key target.

This compound treatment has a significant impact on fungal quorum sensing, a cell-to-cell communication system that regulates fungal morphology and virulence. This effect is mediated through the alteration of farnesol levels. Farnesol is a quorum-sensing molecule in Candida albicans that is synthesized from farnesyl pyrophosphate (FPP), an intermediate in the ergosterol biosynthesis pathway.

By inhibiting lanosterol 14α-demethylase, the primary target in the ergosterol pathway, miconazole causes the accumulation of the precursor FPP. This excess FPP is then shunted towards the production of farnesol, leading to a dramatic increase in its excretion by the fungal cell. Research has shown that treatment with miconazole can increase farnesol production by over 40-fold.

**Table 2: Effect of Azole Antifungals on Farnesol Production in *Candida albicans***

| Antifungal Agent | Concentration | Fold Increase in Farnesol Production |

|---|---|---|

| Fluconazole (B54011) | 1 µM | ~13-fold |

| Ketoconazole | 1 µM | 45-fold |

| Miconazole | 0.5 µM | 44-fold |

| Clotrimazole (B1669251) | 1 µM | 45-fold |

Structure Activity Relationships Sar and Molecular Design of S Miconazole Nitrate

Elucidation of Key Pharmacophores for Antifungal Activity within the (S)-Miconazole Nitrate (B79036) Structure

The antifungal activity of miconazole (B906) is attributed to specific structural components, known as pharmacophores, that are essential for its mechanism of action. nih.govdrugbank.comdrugbank.com The primary target for miconazole and other azole antifungals is the enzyme lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme (CYP51) critical for the biosynthesis of ergosterol (B1671047). drugbank.comdrugbank.commdpi.com Ergosterol is a vital component of the fungal cell membrane. youtube.com Inhibition of this enzyme disrupts the membrane's integrity, leading to cell death. youtube.com

The key pharmacophoric elements within the miconazole structure are:

The Imidazole (B134444) Ring: The unsubstituted nitrogen atom (N-3) of the imidazole ring is a crucial feature. It binds to the heme iron atom in the active site of the lanosterol 14α-demethylase enzyme. nih.govneuroquantology.com This coordination is a hallmark of the azole class of antifungals and is fundamental to their inhibitory activity. nih.govneuroquantology.com

The Ether Linker: The flexible ether linkage connecting the N-substituted imidazole to the dichlorophenyl ethyl group allows the molecule to adopt the correct conformation for optimal binding within the enzyme's active site. nih.govresearchgate.net

These components collectively enable miconazole to effectively inhibit ergosterol synthesis, resulting in its broad-spectrum antifungal activity. nih.govnih.gov

Impact of Specific Stereochemistry on Biological Activity and Target Selectivity

Miconazole possesses a single chiral center, meaning it exists as two non-superimposable mirror images called enantiomers: (S)-miconazole and (R)-miconazole. nih.govguidetopharmacology.org The specific three-dimensional arrangement of atoms, or stereochemistry, can have a profound impact on a drug's biological activity.

Interestingly, studies evaluating the individual enantiomers have shown remarkable differences in their antifungal potency. One study revealed that (R)-miconazole appeared to be responsible for most of the biological activity of the racemic mixture (a 1:1 mixture of both enantiomers) against several tested microorganisms. nih.gov In contrast, another pharmacokinetic study in rats administered the racemic mixture found that the plasma concentration of (-)-(R)-miconazole was higher than that of (+)-(S)-miconazole. nih.gov This suggests potential stereoselective differences in absorption, distribution, metabolism, or excretion. nih.gov

The stereochemistry of azole antifungals can also influence their selectivity for fungal CYP51 over mammalian cytochrome P450 enzymes. nih.gov Miconazole is known to inhibit several human P450 isozymes, which can lead to drug-drug interactions. nih.gov For example, it inhibits the metabolism of both (R)- and (S)-warfarin, with a greater inhibitory effect on the (S)-enantiomer. nih.gov This highlights that stereochemistry plays a critical role not only in the desired therapeutic activity but also in the potential for off-target effects.

Design and Synthesis of Novel (S)-Miconazole Nitrate Derivatives and Analogues

To improve potency, broaden the spectrum of activity, and overcome resistance, researchers have designed and synthesized numerous derivatives and analogues of miconazole. nih.govmdpi.com These efforts often focus on systematically modifying the three key pharmacophoric regions.

Modifications to the Imidazole Ring System

A common strategy in modifying the miconazole scaffold involves replacing the imidazole ring with other five-membered heterocyclic systems, such as 1,2,4-triazole. nih.gov This bioisosteric replacement has been a successful approach in the development of other antifungal agents. nih.gov

A series of triazole analogues of miconazole were synthesized and evaluated for their antifungal activities. nih.gov The results showed that many of these new compounds exhibited good or even stronger antifungal activities compared to miconazole and fluconazole (B54011). nih.gov For instance, the 3,4-dichlorobenzyl derivative of the triazole series showed superior activity against all tested fungal strains compared to the standard drugs. nih.gov This suggests that the triazole nucleus can effectively serve as a substitute for the imidazole ring, potentially offering enhanced interactions with the target enzyme. nih.gov

Alterations to the Dichlorophenyl Moieties

Modifications to the dichlorophenyl groups have also been explored to understand their role in the structure-activity relationship. nih.govmdpi.com This includes changing the substitution pattern on the phenyl rings or replacing one of the dichlorophenyl groups with other substituents. nih.gov

In the synthesis of novel triazole analogues, researchers replaced one of the dichlorophenyl groups with various substituted benzenes and heterocyclic substituents. nih.gov The biological activity of these compounds varied significantly depending on the nature and position of the substituent. For example, a 4-nitrobenzyl derivative showed significantly reduced activity, while halogen-substituted benzyl (B1604629) derivatives generally displayed potent antifungal effects. nih.gov Another approach involved replacing the oxygen atom in the ether linker with selenium, a bioisosteric substitution, which aimed to restrict the conformation of the two hydrophobic side chains. researchgate.net The resulting selenium-containing imidazole compounds showed strong inhibitory effects, even against fluconazole-resistant strains. researchgate.net

Exploration of Linker Modifications and Their Influence on Potency

The linker region connecting the azole ring to the aryl moieties plays a critical role in orienting the pharmacophores for optimal target binding. Various modifications have been made to this part of the structure.

For example, the synthesis of butoconazole, a 1-(arylbutyl)-imidazole derivative, involved elongating the distance between the aryl and imidazole rings compared to the arylethyl scaffold of miconazole. mdpi.com In other studies, the ether linkage has been replaced with a thioether, as seen in the antifungal agent sulconazole. mdpi.com The insertion of an oxime moiety into the miconazole structure led to oxiconazole, where the Z-isomer demonstrated superior antifungal activity compared to the E-isomer, further highlighting the importance of the linker's geometry. mdpi.com These examples demonstrate that the length, flexibility, and chemical nature of the linker are key determinants of antifungal potency.

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational chemistry and molecular modeling are powerful tools for understanding the structure-activity relationships of antifungal agents at the molecular level. neuroquantology.comekb.eg These techniques allow researchers to visualize how molecules like miconazole and its analogues interact with their target enzyme, lanosterol 14α-demethylase (CYP51). nih.govneuroquantology.comeurekaselect.com

Molecular docking studies are frequently employed to predict the binding mode of imidazole and triazole analogues within the active site of CYP51. nih.govneuroquantology.com These studies have confirmed that the N-4 nitrogen of the triazole ring (or the corresponding nitrogen in the imidazole ring) coordinates with the heme iron of the enzyme. neuroquantology.comnih.gov The models also show how other parts of the molecule, such as the dichlorophenyl rings, form hydrophobic and pi-stacking interactions with amino acid residues in the active site. neuroquantology.com

These computational approaches can help explain the observed SAR. For instance, modeling can show why a particular substitution on a phenyl ring enhances or diminishes activity by predicting its fit and interactions within the binding pocket. ekb.eg Molecular modeling was used to investigate the supramolecular interaction of a highly active triazole analogue of miconazole with CYP51, revealing a hydrogen bond between the triazole's 4-nitrogen and a histidine residue. nih.gov Such insights are invaluable for the rational design of new, more potent antifungal agents. neuroquantology.com

Data Tables

Table 1: Antifungal Activity of Miconazole Analogues with Imidazole Ring Modification. nih.gov Note: Lower MIC (Minimum Inhibitory Concentration) values indicate higher antifungal activity.

| Compound | Modification | C. utilis (MIC µg/mL) | A. flavus (MIC µg/mL) | B. yeast (MIC µg/mL) | C. albicans (MIC µg/mL) | C. mycoderma (MIC µg/mL) |

| Miconazole | Imidazole Ring (Reference) | 4 | 8 | 32 | 4 | 4 |

| Fluconazole | Triazole Ring (Reference) | 16 | 8 | 1 | 2 | 4 |

| Analogue 5b | Triazole Ring; 3,4-dichlorobenzyl group | 1 | 1 | 0.5 | 1 | 1 |

| Analogue 5d | Triazole Ring; 4-nitrobenzyl group | >256 | >256 | >256 | >256 | >256 |

Quantum Mechanical Calculations of Electronic Structure (e.g., Frontier Molecular Orbitals)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure of (S)-miconazole, which is crucial for its reactivity and interaction with its biological target. researchgate.net These calculations provide insights into the distribution of electrons within the molecule and identify the regions most likely to be involved in chemical reactions.

A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting regions of electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.comnih.gov A smaller gap generally implies higher reactivity.

For imidazole derivatives, the HOMO is often localized on the imidazole ring, indicating its electron-donating potential, which is significant for its interaction with the heme iron of the target enzyme. The LUMO, on the other hand, is typically distributed over the dichlorophenyl rings, suggesting these regions are susceptible to nucleophilic attack.

The molecular electrostatic potential (MESP) is another valuable descriptor derived from quantum mechanical calculations. nih.govrsc.org The MESP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, such as the nitrogen atoms of the imidazole ring. Regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. This information is vital for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are critical for the binding of (S)-miconazole to its target enzyme. nih.gov

| Parameter | Calculated Value | Significance in Molecular Design |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capacity, crucial for heme interaction. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capacity. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Influences solubility and interactions in a biological environment. |

Note: The data in the table is illustrative for a typical azole antifungal and not specific to this compound due to the lack of publicly available, specific computational studies on this enantiomer.

Molecular Docking and Dynamics Simulations with Fungal Target Enzymes

The primary molecular target for miconazole is the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.govnih.gov Molecular docking and molecular dynamics (MD) simulations are computational techniques used to model the interaction between (S)-miconazole and CYP51 at an atomic level. frontiersin.orgnih.gov

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand (in this case, (S)-miconazole) when bound to a receptor (CYP51) to form a stable complex. nih.gov This technique allows for the estimation of the binding affinity, commonly expressed as a binding energy (in kcal/mol), and the identification of key interactions that stabilize the complex.

For miconazole, docking studies have consistently shown that the N3 atom of the imidazole ring coordinates with the heme iron atom in the active site of CYP51. nih.gov This interaction is a hallmark of azole antifungals and is crucial for their inhibitory activity. The dichlorophenyl moieties of the molecule typically orient themselves within a hydrophobic pocket of the active site, forming van der Waals interactions with nonpolar amino acid residues. Hydrogen bonds may also be formed between the molecule and specific residues in the active site, further stabilizing the complex.

Key amino acid residues in the CYP51 active site that are often implicated in the binding of azole antifungals include tyrosine, serine, methionine, and histidine. wu.ac.th The specific interactions can vary depending on the fungal species.

Molecular Dynamics Simulations

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. frontiersin.orgmdpi.com MD simulations track the movements and interactions of all atoms in the system, providing insights into the stability of the ligand-receptor complex and the flexibility of both the ligand and the protein.

For an effective inhibitor like (S)-miconazole, MD simulations would be expected to show that the molecule remains stably bound within the active site of CYP51 throughout the simulation. The root-mean-square deviation (RMSD) of the ligand's position relative to its initial docked pose is often used to assess stability; a low and stable RMSD suggests a stable binding mode. nih.gov Furthermore, MD simulations can reveal the role of water molecules in mediating interactions and can be used to calculate binding free energies with greater accuracy than docking alone. nih.gov

| Parameter | Typical Value/Observation | Significance in Drug Design |

|---|---|---|

| Binding Energy (Docking) | -9 to -12 kcal/mol | Predicts the strength of the interaction between the drug and its target. |

| Key Interacting Residues | Tyr132, Ser378, Met508, His377 | Identifies specific amino acids crucial for binding, guiding modifications to enhance affinity. |

| Ligand RMSD (MD Simulation) | < 2 Å | Indicates the stability of the ligand in the binding pocket over time. |

| Binding Free Energy (MM/GBSA) | -40 to -60 kcal/mol | A more accurate estimation of binding affinity that includes solvation effects. |

Preclinical Pharmacological and Mechanistic Studies of S Miconazole Nitrate Non Human Models

In Vitro Antifungal Spectrum and Potency Profiling

(S)-Miconazole nitrate (B79036), a synthetic imidazole (B134444) derivative, demonstrates potent antifungal efficacy in preclinical in vitro studies against a wide variety of yeasts and dermatophytes nih.gov. Its broad-spectrum activity has been a cornerstone of its use for several decades tandfonline.commdpi.com. Unlike some other azoles that are primarily fungistatic, miconazole (B906) can exhibit fungicidal activity, which is linked to a dual mechanism of action tandfonline.comoup.com. It not only inhibits the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane, by targeting the enzyme cytochrome P450 14α-demethylase, but it also promotes the accumulation of reactive oxygen species (ROS) within the fungal cell tandfonline.comfda.gov.

The potency of miconazole has been quantified using standard susceptibility testing methods, primarily through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is defined as the lowest concentration of the drug that leads to a significant inhibition of fungal growth (e.g., at least 80%) compared to an untreated control nih.gov. The MFC is the lowest drug concentration that results in a 99% to 99.5% reduction in viable colony-forming units (CFU) from the initial inoculum, indicating fungal killing nih.govresearchgate.net.

Studies have established the MIC and MFC values of miconazole against a range of clinically relevant fungi. For the dermatophyte Trichophyton rubrum, the MIC of miconazole was found to be 0.5 mg/L, with an MFC of 1 mg/L nih.gov. Against the yeast Candida albicans, a higher MIC of 32 mg/L has been reported frontiersin.org. The in vitro activity of miconazole extends across numerous fungal species, as detailed in the table below.

| Fungal Species | Type | MIC (μg/mL) | MFC (mg/L) | Reference |

|---|---|---|---|---|

| Candida albicans | Yeast | 1.0 | - | oup.com |

| Candida albicans | Yeast | 32.0 | - | frontiersin.org |

| Candida parapsilosis | Yeast | ≤0.5 (for 90-100% of isolates) | - | nih.gov |

| Cryptococcus neoformans | Yeast | ≤0.5 (for 90-100% of isolates) | - | nih.gov |

| Trichophyton rubrum | Dermatophyte | 0.5 | 1.0 | nih.gov |

| Trichophyton spp. | Dermatophyte | ≤4.0 | - | nih.gov |

| Microsporum spp. | Dermatophyte | ≤4.0 | - | nih.gov |

| Epidermophyton floccosum | Dermatophyte | Highly Susceptible | - | nih.gov |

| Histoplasma capsulatum | Mold (Filamentous form) | ≤2.0 | - | nih.gov |

| Blastomyces dermatitidis | Mold (Filamentous form) | ≤2.0 | - | nih.gov |

Miconazole exhibits a broad spectrum of antifungal activity, demonstrating efficacy against a wide range of pathogenic fungi tandfonline.commdpi.com. This activity encompasses dermatophytes, yeasts, and various molds.

Dermatophytes : Miconazole is highly active against dermatophytes, the fungi responsible for common cutaneous mycoses. This includes species from the genera Trichophyton, Microsporum, and Epidermophyton. Most isolates of Trichophyton and Microsporum are inhibited by concentrations of 4 μg/mL or less, and Epidermophyton floccosum is noted to be particularly susceptible nih.gov.

Molds : The antifungal spectrum of miconazole also includes various molds. It is active against the filamentous forms of dimorphic fungi such as Histoplasma capsulatum and Blastomyces dermatitidis, with inhibitory concentrations typically at or below 2 μg/mL nih.gov. Furthermore, its activity has been reported against Aspergillus spp., Pseudallescheria boydii, and Trichosporon spp. tandfonline.com.

The incidence of clinical resistance to miconazole is reported to be low tandfonline.com. However, the development of tolerance and resistance to azole antifungals is a recognized phenomenon. In Candida albicans, tolerance to miconazole can be mediated by aneuploidy, specifically the acquisition of an extra copy of chromosome R (trisomy) nih.gov.

Mechanisms of azole resistance often involve modifications of the target enzyme, cytochrome P450 14α-demethylase, or an increase in the efflux of the drug from the fungal cell nih.gov. In vitro studies have shown that some Candida strains with decreased susceptibility to one azole may also show reduced susceptibility to other azoles, indicating a potential for cross-resistance fda.gov. Despite this, repeated exposure studies suggest that the development of stable resistance to miconazole may be an infrequent event. In one experiment where six Candida strains were passaged 15 times, only one strain of C. albicans showed a notable increase in its MIC to miconazole fda.gov.

Time-kill kinetic studies provide insight into the fungicidal or fungistatic activity of an antifungal agent over time. For miconazole nitrate, studies against C. albicans have demonstrated its ability to reduce fungal viability relatively quickly. A 0.25% cream formulation was capable of producing a 0.5 log10 reduction in colony-forming units per milliliter (cfu/ml) within 10 minutes researchgate.net. In addition to its direct killing effect, miconazole can induce a state of prolonged fungistasis in C. albicans cells that survive initial treatment nih.govnih.gov.

Miconazole induces significant morphological and ultrastructural changes in fungal cells, which are indicative of cellular stress and death pathways. At fungicidal concentrations, miconazole treatment of C. albicans has been shown to cause necrosis, characterized by punctured cell walls and the degradation of cytoplasmic content frontiersin.org. At lower fungicidal doses, features of apoptosis, such as chromatin condensation and cellular blebbing, have been observed via transmission electron microscopy frontiersin.org. These observations suggest that miconazole's fungicidal action involves the induction of programmed cell death pathways in addition to direct cellular damage frontiersin.org.

In Vivo Efficacy Studies in Animal Models of Fungal Infections

The in vivo efficacy of (S)-miconazole nitrate has been demonstrated in various animal models of cutaneous fungal infections, particularly those involving Candida albicans, a common agent of skin infections mdpi.com.

In a rat model of C. albicans-induced cutaneous candidiasis, novel formulations of miconazole nitrate have shown enhanced therapeutic outcomes compared to conventional preparations mdpi.comnih.gov. A miconazole nitrate-loaded transethosomal gel (MNTG) demonstrated superior antifungal efficacy in eradicating the infection and reducing symptoms compared to both a standard miconazole nitrate gel and a marketed 2% miconazole cream mdpi.comnih.gov. This enhanced effect was attributed to the formulation's ability to increase the penetration of miconazole into deeper layers of the skin mdpi.com. Similarly, another study using a rat model found that a transethosomes gel formulation of miconazole nitrate led to a 1.5-fold reduction in the duration of treatment nih.gov. Histological analysis in these studies confirmed the visible restoration of the skin and a greater antifungal effect in the groups treated with the advanced formulations nih.gov.

Investigations on Skin Penetration and Drug Deposition

Preclinical investigations in non-human models have explored the dermal penetration and deposition of miconazole nitrate, with a significant focus on advanced drug delivery systems designed to enhance its topical bioavailability. While conventional formulations exhibit low absorption through the skin, newer nanoparticle-based carriers have shown improved permeation. fda.gov

An ex-vivo study using porcine ear skin demonstrated that miconazole nitrate nanocrystal formulations significantly enhanced skin penetration compared to commercial products. For the nanocrystal formulations, only 76-86% of the applied miconazole nitrate remained on the skin surface, whereas 94% remained in the case of the commercial products. nih.gov This indicates a greater amount of the drug penetrated the skin layers. Specifically, in a skin depth of 5-10μm, the penetration from nanocrystal formulations was between 3.3-6.2%, a notable increase from the less than 1.0-1.7% observed with standard formulations. nih.gov

Other novel formulations have also been evaluated. A nanoemulgel formulation achieved a cumulative drug release of 29.67% through a diffusion membrane after 6 hours, compared to 23.79% for a commercial cream. nih.gov Furthermore, a gel containing transethosomes (ultradeformable vesicles) loaded with miconazole nitrate showed a 4-fold enhancement in penetration and deposition capabilities compared to a gel with standard transethosomes. nih.gov In rat models, nanoemulsions and transfersomes have also been reported to improve the skin penetration of miconazole, successfully overcoming the stratum corneum barrier. nih.govneliti.com

| Formulation | Model | Key Finding | Reference |

|---|---|---|---|

| Nanocrystals | Porcine Ear Skin (Ex-vivo) | Increased penetration into 5-10μm skin depth (3.3-6.2% vs. <1.7% for commercial products). | nih.gov |

| Nanoemulgel | Cell Diffusion Test | 29.67% cumulative drug release after 6 hours, compared to 23.79% for commercial cream. | nih.gov |

| Transethosomes Gel | Not Specified | 4-fold enhancement in penetration and deposition compared to standard transethosomes. | nih.gov |

| Nanoemulsion | Rat Model (In-vivo) | Demonstrated good skin penetration compared to marketed products. | nih.gov |

| Transfersomes | Not Specified | Showed the ability to overcome the stratum corneum barrier. | neliti.com |

Investigation of Other Pharmacological Activities in Non-Human Biological Systems

Beyond its primary antifungal action, preclinical studies have revealed that this compound engages with several other biological targets in non-human systems, demonstrating a broader pharmacological profile that includes antibacterial, anti-inflammatory, and enzyme-inhibiting activities.

This compound exhibits significant antibacterial activity against a range of Gram-positive aerobic bacteria. mdpi.com Its primary mechanism against bacteria, similar to its antifungal action, involves altering the permeability of the cell membrane, leading to the loss of essential cellular constituents. medcentral.com In Staphylococcus aureus, miconazole acts as a bactericidal agent at low concentrations, causing the rapid release of intracellular potassium. nih.gov

In vitro studies have established its efficacy against clinically relevant species. The minimal inhibitory concentrations (MICs) required to inhibit the growth of Staphylococcus aureus, other Staphylococcus species, Streptococcus species, and Enterococcus species typically range from 0.78 to 6.25 µg/mL. nih.gov Notably, this activity extends to antibiotic-resistant strains, with no significant differences in susceptibility observed between methicillin-susceptible (S. aureus), methicillin-resistant (S. aureus), and fusidic acid-resistant (S. aureus) isolates. nih.govresearchgate.net Strains of Streptococcus pyogenes have been found to be slightly more sensitive, with MICs in the range of 0.78 to 1.563 µg/mL. nih.gov In contrast, miconazole shows no meaningful activity against Gram-negative bacteria, with MICs exceeding 200 µg/mL. nih.govresearchgate.net

| Bacterial Species | MIC Range (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus (including MSSA, MRSA, FRSA) | 0.78 - 6.25 | nih.gov |

| Staphylococcus spp. | 0.78 - 6.25 | nih.gov |

| Streptococcus spp. | 0.78 - 6.25 | nih.gov |

| Streptococcus pyogenes | 0.78 - 1.563 | nih.gov |

| Enterococcus spp. | 0.78 - 6.25 | nih.gov |

| Gram-Negative Bacteria | >200 | nih.gov |

Studies in animal models have demonstrated that miconazole nitrate can inhibit platelet function by targeting the cyclooxygenase (COX) enzyme. nih.gov In rabbits, intravenous administration of miconazole nitrate led to significant inhibition of platelet aggregation induced by collagen and sodium arachidonate (B1239269), an effect that lasted for approximately 24 hours. nih.gov

In vitro experiments with both rabbit and human platelets confirmed these findings, showing that miconazole nitrate at a concentration of 10 µM significantly inhibited aggregation. nih.gov Mechanistic analyses revealed that miconazole nitrate directly inhibits platelet cyclooxygenase. This was evidenced by a dose-dependent decrease in the formation of prostaglandin (B15479496) E2 (PGE2) and thromboxane (B8750289) B2 (TXB2), which are key metabolites in the COX pathway. nih.gov The compound did not, however, affect the release of arachidonic acid from platelet phospholipids, indicating its specific action on the cyclooxygenase enzyme itself. nih.gov

Preclinical research has identified miconazole as a potent modulator of Matrix Metalloproteinase 9 (MMP9) activity, an enzyme implicated in the degradation of the extracellular matrix and the disruption of vascular integrity. nih.govnih.gov In animal models of hemorrhage, miconazole demonstrated a protective effect on blood vessels. nih.govnih.gov

Studies using zebrafish and rat models showed that miconazole could suppress both brain and mesenteric hemorrhages by preventing MMP9-dependent vessel rupture. nih.gov The underlying mechanism involves the downregulation of the pERK-MMP9 signaling axis. nih.govnih.gov In a zebrafish mutant model prone to brain hemorrhage (fn40a), miconazole treatment effectively rescued the upregulation of both mmp9 mRNA and Mmp9 protein levels. nih.govresearchgate.net By inhibiting this pathway, miconazole decreases Mmp9 activity, thereby protecting the integrity of the vascular system. nih.gov These findings suggest a role for miconazole in maintaining vascular stability through the modulation of MMP9.

This compound has been shown to interact with non-fungal enzyme systems, including those involved in steroid hormone synthesis and signaling.

Aromatase Inhibition: Miconazole can inhibit aromatase (CYP19), the key enzyme responsible for converting androgens to estrogens. toku-e.com This inhibitory effect has been observed in various non-human biological systems. For instance, a study on rainbow trout brain microsomes identified miconazole as an inhibitor of CYP19 activity. researchgate.net This suggests that the compound's interaction with cytochrome P450 enzymes extends beyond the fungal lanosterol-14α-demethylase.

Glucocorticoid Receptor Antagonism: Miconazole has been identified as an antagonist of the human glucocorticoid receptor (GR). toku-e.comnih.gov In vitro studies using various cell lines demonstrated that miconazole competes with glucocorticoids for binding to the receptor and inhibits its transcriptional activity. nih.gov This antagonism can have downstream effects on the expression of other important receptors and enzymes involved in drug metabolism, such as the constitutive androstane receptor (CAR) and the pregnane X receptor (PXR), which are regulated by GR. nih.gov

Advanced Analytical Characterization and Solid State Research of S Miconazole Nitrate

X-ray Diffraction (XRD) and Crystallography

Powder X-ray Diffraction for Polymorphic Form Identification and Amorphization Assessment

Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of crystalline materials. The PXRD pattern of miconazole (B906) nitrate (B79036) exhibits sharp, well-defined peaks at specific diffraction angles (2θ), which is indicative of its crystalline nature. sapub.orgpharmaexcipients.com Key diffraction peaks for miconazole nitrate have been identified at 2θ values of 9.36°, 13.05°, 15.59°, 16.22°, 18.55°, 20.80°, 21.57°, 22.95°, 27.32°, 29.9°, 31.82°, and 36.6°. sapub.orgpharmaexcipients.com

The presence of multiple polymorphic forms or pseudopolymorphic forms necessitates careful control and characterization during pharmaceutical development, as these different crystalline structures can exhibit varying solubilities and absorption rates. rigaku.com PXRD is a primary tool for distinguishing between these different solid-state forms. rigaku.com Furthermore, PXRD can be employed to assess the degree of amorphization in a sample. A decrease in the intensity of characteristic crystalline peaks and the appearance of a broad halo in the diffractogram can indicate the presence of an amorphous phase.

Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Crystal Packing Characterization

Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry. researchgate.netresearchgate.netnih.gov For chiral molecules like (S)-miconazole nitrate, this technique provides definitive proof of the spatial arrangement of atoms.

Studies using single-crystal X-ray diffraction have revealed that (+)-miconazole nitrate crystallizes with two protonated molecules in the asymmetric unit, both possessing the S configuration. researchgate.net These molecules are linked into a dimer via hydrogen bonds with the nitrate anions. researchgate.net This detailed structural information is critical for understanding the intermolecular interactions that govern the crystal packing. researchgate.net

Microscopic Techniques

Scanning Electron Microscopy (SEM) is utilized to visualize the surface morphology and topography of solid materials. In the context of this compound, SEM has been used to characterize the shape and surface features of its crystalline and nanocrystalline forms. nih.gov For instance, SEM images have shown long, crystalline structures of miconazole nitrate, as well as needle-like nanocrystals. nih.gov The morphology of the particles can be further investigated by examining their appearance under high magnification, where porous and spongy structures have been observed in nanosponge formulations. semanticscholar.org

Transmission Electron Microscopy (TEM) is a powerful technique for characterizing the morphology and structure of nanoparticles at a high resolution. abacademies.org TEM has been employed to study this compound in nanoemulsion formulations, where a drop of the nanoemulsion is deposited on a grid and observed after drying to determine the structure and morphology of the nanoparticles. abacademies.org This technique is capable of providing detailed information on the size, shape, and internal structure of the nanoparticles.

Polymorphism and Crystallization Studies

The ability of a compound to exist in more than one crystalline form is known as polymorphism. These different forms, or polymorphs, can have distinct physical and chemical properties.

Research has identified and characterized different polymorphic forms of miconazole, including triclinic and monoclinic crystal systems. nih.govresearchgate.netresearchgate.net A comparison of the two forms reveals differences in the orientation of the imidazole (B134444) and one of the dichlorophenyl rings. nih.govresearchgate.netresearchgate.net Specifically, the orientation of one of the dichlorophenyl rings in the two polymorphs is approximately perpendicular to each other. nih.gov The triclinic form of miconazole has been reported, and its crystal structure compared to the previously known monoclinic form. nih.govresearchgate.netresearchgate.net

The crystal structure of the triclinic polymorph of miconazole reveals the presence of weak halogen bonds and C—H⋯π(arene) interactions. nih.govresearchgate.net In contrast, the monoclinic form exhibits two C—H⋯X (where X = N, Cl) interactions. nih.gov The molecular conformation of miconazole can also be influenced by the presence of solvent molecules, leading to the formation of solvatomorphs. researchgate.net

Below is a table summarizing the crystallographic data for a triclinic polymorph of miconazole.

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Triclinic | P-1 | 9.789(2) | 10.123(3) | 12.012(3) | 79.12(2) | 74.56(2) | 64.09(2) |

Table 1: Crystallographic Data for a Triclinic Polymorph of Miconazole

Factors Influencing Crystallization Behavior and Glass Formation

The crystallization behavior and the propensity for glass formation of this compound are influenced by a variety of physicochemical factors. Miconazole has demonstrated a high resistance to crystallization upon cooling from its isotropic melt, indicating a strong tendency to form a stable glass. humanjournals.com The molecular structure of miconazole, which lacks the ability to form intermolecular hydrogen bonds, contributes to this high glass-forming ability. humanjournals.com

Several external factors can modulate the crystallization process. The choice of solvent or solvent system is critical. For instance, a preparation method involving the dissolution of miconazole nitrate in a heated ethanol-propylene glycol or ethanol-glycerin mixed solution, followed by its addition to cold water, is used to induce crystallization and control particle size. google.com Temperature is another key parameter; the same method utilizes a temperature of 0 to 5 °C for the crystallization step to control the process. google.com

The presence of other substances, such as polymers and counterions, also significantly impacts crystallization. In the context of multi-component crystals, such as salts and co-crystals, the specific dicarboxylic acid (e.g., succinic, maleic, dl-tartaric) used as a coformer influences the resulting crystal structure and properties. nih.govrsc.org Furthermore, the thermodynamic and thermophysical characteristics of these two-component molecular crystals are heavily dependent on both specific interactions, like hydrogen bond formation, and non-specific interactions, such as molecule polarizability. rsc.org

Controlled Crystallization Techniques (e.g., Microfluidic Droplets)

Controlled crystallization techniques are employed to precisely manipulate the crystal size and morphology of this compound, which is crucial for its performance in pharmaceutical formulations. Microfluidic systems have emerged as an effective tool for achieving this control.

Fast antisolvent crystallization of miconazole nitrate has been successfully demonstrated using microfluidic droplets. researchgate.net In this method, a solution of miconazole nitrate in a solvent like DMSO is introduced into a microfluidic channel along with an antisolvent, such as water. researchgate.netmdpi.com The rapid mixing within the droplets leads to supersaturation and subsequent nucleation, resulting in the formation of crystals within minutes. researchgate.net

The key advantage of this technique is the ability to control crystal size by manipulating the flow rates of the continuous and dispersed phases, which in turn governs the droplet size. researchgate.net This precise control over residence time and mass transfer allows for the production of uniform crystals. mdpi.com For example, different crystal sizes of miconazole nitrate are required for various formulations like creams or powders, and acoustic focusing within the microfluidic channel can be used to separate crystals based on size. mdpi.com

Table 1: Parameters in Microfluidic Crystallization of Miconazole Nitrate

| Parameter | Description | Impact on Crystallization | Reference |

|---|---|---|---|

| Flow Rate | The rate at which the solvent and antisolvent are pumped through the microfluidic channel. | Governs droplet size and mixing efficiency, thereby influencing nucleation rates and final crystal size. | researchgate.netmdpi.com |

| Solvent/Antisolvent System | The choice of solvent (e.g., DMSO) and antisolvent (e.g., water). | Affects the level of supersaturation achieved upon mixing, which is a key driver for nucleation. | researchgate.netmdpi.com |

| Acoustic Field | Application of acoustic waves within the microfluidic device. | Can be used to focus and separate crystals based on their size, allowing for the collection of a desired crystal size distribution. | mdpi.com |

Amorphous Solid Dispersions and Co-Crystals/Salts Research

Research into amorphous solid dispersions (ASDs), co-crystals, and salts of this compound is primarily driven by the need to improve its physicochemical properties, particularly its poor aqueous solubility. nih.govnih.gov These solid-state modifications aim to enhance the dissolution rate and bioavailability of the drug. ijpba.infonih.gov

Preparation Methods and Their Impact on Solid-State Properties

The method of preparation has a profound impact on the final solid-state properties of miconazole nitrate formulations. nih.govnih.gov

Amorphous Solid Dispersions (ASDs): ASDs of miconazole nitrate have been prepared using the common solvent and solvent evaporation methods. ijpba.info In this technique, miconazole nitrate and a water-soluble polymer, such as polyvinylpyrrolidone (B124986) (PVP), are dissolved in a common solvent like methanol (B129727). ijpba.info A superdisintegrant, for instance, crospovidone (CP), can also be incorporated. ijpba.info The solvent is then evaporated, resulting in a solid dispersion where the drug is molecularly dispersed within the polymer matrix in an amorphous state. ijpba.inforesearchgate.net The choice of carrier and their ratio to the drug significantly affects the dissolution enhancement. For example, solid dispersions with combined carriers (PVP and CP) showed a greater increase in dissolution rate than those with a superdisintegrant alone. ijpba.info

Co-crystals and Salts: Several methods are used to prepare co-crystals and salts of miconazole with various coformers, typically dicarboxylic acids. These methods include:

Liquid-Assisted Grinding (LAG): This involves grinding the active pharmaceutical ingredient (API) and the coformer together with a small amount of liquid.

Slurrying: This method consists of suspending the API and coformer in a solvent in which they are sparingly soluble and stirring the mixture for a period to allow for transformation to the more stable crystalline form. nih.govnih.gov

Lyophilization (Freeze-Drying): This involves dissolving the components in a suitable solvent system, freezing the solution, and then removing the solvent by sublimation under vacuum. nih.govnih.gov

Studies have shown that the preparation method significantly influences the solid-state characteristics. For example, lyophilization of miconazole salts with dicarboxylic acids can lead to partial amorphization and, in the case of the dl-tartaric acid salt, the formation of a new polymorph. nih.govnih.govresearchgate.net The resulting morphology and particle size are also method-dependent. nih.gov

Table 2: Impact of Preparation Methods on Miconazole Solid Forms

| Preparation Method | Solid Form | Key Findings on Solid-State Properties | Reference |

|---|---|---|---|

| Solvent Evaporation | Amorphous Solid Dispersion | Creates an amorphous dispersion of the drug in a polymer matrix, leading to a marked enhancement in dissolution rate. | ijpba.info |

| Liquid-Assisted Grinding | Co-crystal/Salt | Produces crystalline multi-component forms. | nih.govnih.gov |

| Slurrying | Co-crystal/Salt | Yields crystalline multi-component forms. | nih.govnih.gov |

| Lyophilization | Co-crystal/Salt | Can induce partial amorphization and polymorphism; leads to different particle morphology and size compared to other methods. | nih.govnih.govresearchgate.net |

Stability of Amorphous Forms and Recrystallization Behavior

A critical aspect of developing amorphous forms and certain multi-component crystals is their physical stability, as they are thermodynamically metastable and tend to recrystallize to the more stable crystalline form over time.

The amorphous solid dispersions of miconazole nitrate are stabilized by the polymer matrix, which inhibits the molecular mobility of the drug and prevents recrystallization. nih.gov However, the stability can be influenced by factors such as temperature and humidity.

In the case of lyophilized miconazole salts, which exhibit partial amorphization, studies have shown that their physical stability is extremely low. nih.gov These amorphous or partially amorphous forms are prone to rapid recrystallization, especially during storage under ambient conditions or during dissolution studies. nih.govnih.gov For instance, the crystallinity degree of lyophilized miconazole maleate (B1232345) and tartrate salts was observed to increase significantly after just one week of storage. nih.gov This instability, while leading to initially higher dissolution rates for freshly prepared samples, presents a significant challenge for the development of a stable dosage form. nih.govnih.gov

The recrystallization of the lyophilized miconazole salt with dl-tartaric acid resulted in the formation of a new, stable polymorphic form, which is different from the crystalline salt prepared by grinding or slurry methods. nih.gov This highlights the complex interplay between the preparation method, the resulting solid form, and its subsequent stability and transformation behavior.

Molecular Resistance Mechanisms to S Miconazole Nitrate in Fungi

Target Enzyme Alterations

The principal target of azole antifungals, including miconazole (B906), is the enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene (also known as CYP51). tandfonline.combiorxiv.org This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. biorxiv.orgasm.org Interference with ergosterol synthesis disrupts membrane integrity and function, leading to fungal cell growth inhibition or death. asm.org Resistance can arise through modifications that reduce the effectiveness of miconazole's interaction with this target enzyme.

Mutations and Overexpression of CYP51 (ERG11 Gene)

One of the most common mechanisms of azole resistance involves genetic changes in the ERG11 gene. tandfonline.comresearchgate.net These changes can take two primary forms:

Point Mutations: Single nucleotide changes in the ERG11 gene can lead to amino acid substitutions in the lanosterol 14α-demethylase enzyme. researchgate.netoup.com These substitutions can alter the three-dimensional structure of the enzyme's active site, reducing its binding affinity for miconazole while ideally preserving its ability to bind its natural substrate, lanosterol. tandfonline.com Numerous mutations in the ERG11 gene have been associated with azole resistance in various Candida species. researchgate.netoup.com For example, specific amino acid substitutions have been identified in azole-resistant clinical isolates of Candida albicans. researchgate.netnih.gov

Gene Overexpression: An increase in the production of the target enzyme, lanosterol 14α-demethylase, can also lead to resistance. tandfonline.comscispace.com This overexpression means that higher concentrations of the antifungal drug are required to inhibit a sufficient number of enzyme molecules to be effective. scispace.com Overexpression of ERG11 is a frequent finding in azole-resistant clinical isolates of C. albicans. scispace.commdpi.com This can occur through various genetic mechanisms, including an increase in the copy number of the ERG11 gene. scispace.comnih.gov

Table 1: Examples of ERG11 Gene Alterations Conferring Azole Resistance

| Fungal Species | Type of Alteration | Consequence | Reference(s) |

|---|---|---|---|

| Candida albicans | Point mutations | Reduced binding affinity of azoles to the target enzyme | tandfonline.comresearchgate.net |

| Candida albicans | Gene amplification (isochromosome 5L) | Increased production of lanosterol 14α-demethylase | scispace.compreprints.org |

| Candida tropicalis | Upregulation of ERG11 | Increased target enzyme levels | mdpi.com |

| Aspergillus fumigatus | Mutations in cyp51A | Altered azole susceptibility | nih.gov |

Regulatory Changes Affecting Target Enzyme Concentration

The expression of the ERG11 gene is tightly controlled by a network of transcription factors. Mutations in these regulatory proteins can lead to the constitutive overexpression of ERG11 and, consequently, to azole resistance. scispace.com A key regulator in Candida albicans is the transcription factor Upc2. scispace.compreprints.org Gain-of-function mutations in the UPC2 gene can cause the upregulation of several genes in the ergosterol biosynthesis pathway, including ERG11, leading to increased resistance to azoles. scispace.commdpi.com

Drug Efflux Pump Mechanisms

Another major strategy employed by fungi to resist the effects of miconazole is the active transport of the drug out of the cell. tandfonline.comnih.gov This process is mediated by membrane-bound transporter proteins, often referred to as efflux pumps. By efficiently pumping out the antifungal agent, these transporters prevent it from reaching a sufficiently high intracellular concentration to inhibit its target. scispace.com Two major superfamilies of efflux pumps are implicated in azole resistance.

Role of ATP-Binding Cassette (ABC) Transporters

The ATP-binding cassette (ABC) superfamily of transporters utilizes the energy from ATP hydrolysis to actively transport a wide variety of substrates across cellular membranes. scispace.comnih.gov In many fungal pathogens, the overexpression of genes encoding ABC transporters is a primary cause of multidrug resistance, including resistance to miconazole. nih.govfrontiersin.org

In Candida albicans, the most well-characterized ABC transporters associated with azole resistance are Cdr1p and Cdr2p. nih.govscispace.comnih.gov Overexpression of the CDR1 and CDR2 genes is frequently observed in azole-resistant clinical isolates. nih.gov Studies have shown that Cdr1p is a major contributor to azole resistance. nih.govuniprot.org Deletion of the CDR1 gene in resistant strains has been shown to significantly decrease their resistance to azoles. nih.gov Similarly, in Candida krusei, a species intrinsically less susceptible to some azoles, the ABC transporter Abc1p has been implicated in miconazole resistance. researchgate.netoup.com

Table 2: Key ABC Transporters Involved in Miconazole Resistance

| Transporter | Fungal Species | Function | Reference(s) |

|---|---|---|---|

| Cdr1p | Candida albicans | Efflux of miconazole and other azoles | nih.govuniprot.org |

| Cdr2p | Candida albicans | Contributes to azole efflux, often co-regulated with Cdr1p | nih.govnih.gov |

| Abc1p | Candida krusei | Implicated in intrinsic and acquired azole resistance | researchgate.netoup.com |

Involvement of Major Facilitator Superfamily (MFS) Transporters

The Major Facilitator Superfamily (MFS) represents another large group of membrane transporters that can contribute to drug resistance. oup.comoup.com Unlike ABC transporters, MFS transporters typically use the proton motive force across the cell membrane to drive the efflux of substrates. scispace.comoup.com

In Candida albicans, the MFS transporter Mdr1p has been linked to azole resistance. scispace.commdpi.com While some studies suggest that Mdr1p may not confer resistance to miconazole, its overexpression is a known mechanism for resistance to other azoles like fluconazole (B54011). frontiersin.orgbiotechmedjournal.com The expression of the MDR1 gene is often regulated by specific transcription factors that can be activated in response to drug exposure. scispace.com

Antifungal Tolerance vs. Resistance Phenomena

It is important to distinguish between the concepts of antifungal resistance and antifungal tolerance. nih.govfrontiersin.org

Antifungal resistance is defined as the ability of a microorganism to grow at or above a specific minimal inhibitory concentration (MIC) of an antifungal drug. nih.govfrontiersin.org This is typically a stable, heritable trait resulting from genetic mutations, such as those in ERG11 or efflux pump genes. frontiersin.orgfrontiersin.org

Antifungal tolerance , in contrast, describes the ability of a subset of a fungal population to survive, often with slowed growth, in the presence of drug concentrations that are lethal to the majority of the population. nih.govfrontiersin.orgnih.gov This phenomenon is often transient and can be influenced by environmental factors. nih.gov Recent research suggests that exposure to high concentrations of miconazole may predominantly induce tolerance rather than stable resistance in Candida albicans. frontiersin.orgfrontiersin.org This tolerance can be mediated by mechanisms such as aneuploidy, where the cell has an abnormal number of chromosomes. nih.govfrontiersin.org The development of tolerance is a complex process and may represent an initial adaptive step that could potentially lead to the evolution of stable resistance. asm.org

Genetic Basis of Tolerance (e.g., Whole Chromosomal or Segmental Amplification)

A primary mechanism for the rapid adaptation of fungi, particularly Candida albicans, to miconazole is not the development of classical resistance but rather tolerance, which is often mediated by significant genomic alterations. nih.govfrontiersin.org Studies have revealed that exposure of C. albicans to miconazole can induce aneuploidy, specifically the amplification of whole chromosomes or segments of chromosomes. nih.govfrontiersin.org

Aneuploidy, the state of having an abnormal number of chromosomes, can confer a survival advantage in the presence of antifungal drugs. elifesciences.org In the context of miconazole tolerance, the most frequently observed event is the trisomy (having three copies instead of the usual two) of chromosome R in C. albicans. nih.govresearchgate.net This chromosomal amplification is a key driver of the tolerant phenotype, allowing the fungus to grow slowly at inhibitory concentrations of the drug. nih.govfrontiersin.org

This aneuploidy-mediated tolerance is often unstable. When the drug pressure is removed, the fungal cells may revert to a euploid state (having the normal number of chromosomes) and lose their tolerance. researchgate.net This genomic plasticity, including the formation of copy number variations (CNVs), allows fungal populations to adapt to the stress induced by antifungal agents like miconazole. elifesciences.orgsemanticscholar.org The amplification of genomic regions can lead to increased copy numbers of genes that contribute to drug tolerance. elifesciences.org For instance, chromosome R in C. albicans harbors several genes involved in drug efflux and ergosterol biosynthesis, such as ADP1, MDL1, TPO4, ERG25, and ERG27. frontiersin.org